
3-(1-azepanyl)-4-chloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-azepanyl)-4-chloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C16H16Cl2N2O2 and its molecular weight is 339.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.0588831 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photoluminescent Conjugated Polymers
A study by Beyerlein and Tieke (2000) discusses the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP), which is closely related to the chemical . These polymers exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Photocycloadditions of Heterocyclic Diones
Kollenz et al. (1999) explored photocyclization of heterocyclic diones, which includes compounds structurally similar to the chemical . The study provides insights into regio- and stereoselective photocycloadditions and the formation of various ring systems, relevant in the context of organic synthesis (Kollenz et al., 1999).
Crystal Structure Analysis
Research by Fujii et al. (2002) focused on the crystal structure of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, emphasizing the impact of large substituents at the nitrogen atom on molecular structure. Such structural studies are crucial for understanding the properties and potential applications of these compounds in various scientific fields (Fujii et al., 2002).
Antimicrobial Screening
Jain, Nagda, and Talesara (2006) synthesized novel azaimidoxy compounds, including derivatives of pyrrolidine-2,5-dione, and evaluated them for antimicrobial activities. This suggests potential chemotherapeutic applications of compounds related to the one (Jain, Nagda, & Talesara, 2006).
Organic Thin Film Transistors
Guo, Sun, and Li (2014) utilized Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione, structurally related to your compound, in creating copolymers for organic thin film transistors. These polymers showed promising p-channel charge transport performance, indicating their potential in electronic device applications (Guo, Sun, & Li, 2014).
Propriétés
IUPAC Name |
3-(azepan-1-yl)-4-chloro-1-(3-chlorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-11-6-5-7-12(10-11)20-15(21)13(18)14(16(20)22)19-8-3-1-2-4-9-19/h5-7,10H,1-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQXBXBJEORHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
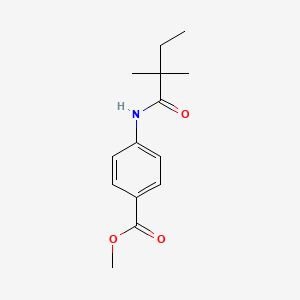
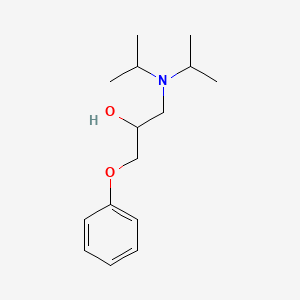
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-[(2,4-dichlorophenyl)methyl]oxamide](/img/structure/B5580348.png)
![1-[(1S,5R)-3-(pyrazine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B5580362.png)
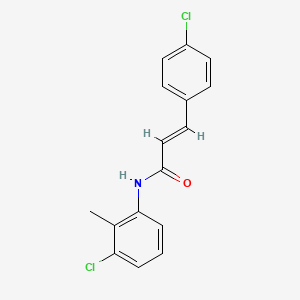
![1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5580374.png)
![1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYLTHIOUREA](/img/structure/B5580378.png)

![3-methoxy-1-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]pyridin-2(1H)-one](/img/structure/B5580393.png)
![2-(1-adamantyl)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}acetamide](/img/structure/B5580396.png)
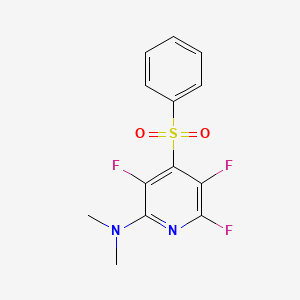
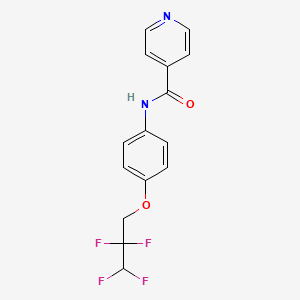
![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-3-pyridinylpropanamide](/img/structure/B5580441.png)
![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}quinolin-2(1H)-one](/img/structure/B5580446.png)
